This compound is classified as a heterocyclic amine and is recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in biological systems.
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride can be achieved through several methods. One prominent approach involves the condensation of 2-aminopyridine with aldehydes or carbonyl compounds. This reaction can be catalyzed by various agents such as acids or metal catalysts.
The molecular structure of 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride features:
The chemical reactivity of 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride can involve:
The mechanism of action for compounds like 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride often involves:
For instance, imidazo[1,2-a]pyridine derivatives have been noted for their ability to inhibit cyclin-dependent kinases, which play pivotal roles in cell cycle regulation .
Properties are often characterized using techniques such as:
The applications of 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride span various fields:
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride belongs to a class of nitrogen-containing heterocycles demonstrating significant antiproliferative activity against melanoma. Diarylamides and diarylureas featuring the imidazo[1,2-a]pyridine scaffold exhibit potent inhibition of the A375P human melanoma cell line. Structural analogs of this compound—particularly those with specific aryl substitutions—achieve IC50 values as low as 0.01–0.06 μM, surpassing the efficacy of established agents Sorafenib (IC50 = 1.8 μM) and Vemurafenib (IC50 = 0.13 μM). This potency arises from the core structure’s ability to disrupt cancer cell proliferation pathways through kinase modulation [2] [7].
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives Against A375P Melanoma
Compound | IC50 (μM) | Reference Agent |
---|---|---|
18i | 0.01 | Vemurafenib (0.13) |
18c | 0.03 | Sorafenib (1.8) |
15d | 0.04 |
The imidazo[1,2-a]pyridine core enables targeted inhibition of oncogenic BRAF kinases prevalent in melanoma. Mutations like BRAFV600E constitutively activate the MAPK pathway, driving uncontrolled cell proliferation. Derivatives of 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride act as type II RAF kinase inhibitors, binding to the DFG-out conformation of BRAF and suppressing downstream ERK phosphorylation. This mechanism is critical for overcoming resistance to first-generation BRAF inhibitors in metastatic melanoma [2] [7].
Synergistic effects emerge when imidazo[1,2-a]pyridine derivatives are paired with MEK or ERK inhibitors. By concurrently targeting multiple nodes of the MAPK cascade (e.g., BRAF + MEK), these combinations reduce pathway reactivation—a common resistance mechanism. For instance, compound 18i (an advanced derivative) enhances apoptosis in BRAF-mutant cells when combined with trametinib (MEK inhibitor), suggesting the scaffold’s utility in rational combination regimens [2].
Beyond BRAF, this chemical scaffold inhibits proliferative signaling through FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor β (PDGFRβ). Molecular docking studies confirm that diarylurea-linked imidazo[1,2-a]pyridines occupy the ATP-binding pockets of these kinases, disrupting phosphorylation. Inhibition constants (Ki) reach nanomolar ranges for FLT3, positioning such derivatives as candidates for hematologic malignancies driven by FLT3-ITD mutations [2].
The inhibition mechanism involves competitive binding at the kinase ATP site. The imidazo[1,2-a]pyridine moiety forms critical hydrogen bonds with hinge-residue backbone atoms (e.g., Cys-694 in FLT3), while hydrophobic substituents enhance affinity. This dual interaction stalls kinase activation, as demonstrated by reduced autophosphorylation of oncogenic targets in cellular assays [2].
Table 2: Kinase Targets of Imidazo[1,2-a]pyridine-Based Inhibitors
Target Kinase | Biological Role | Inhibition Potency |
---|---|---|
BRAFV600E | MAPK pathway activation | IC50 < 0.05 μM |
FLT3 | Hematopoietic cell proliferation | IC50 = 10–50 nM |
PDGFRβ | Angiogenesis, stroma support | IC50 = 30–100 nM |
Though direct data on 2-imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride is limited, structurally related imidazo[1,2-a]pyridines exhibit benzodiazepine-like activity as GABAA receptor positive allosteric modulators. The core structure interacts with the benzodiazepine binding site at α/γ subunit interfaces, enhancing chloride influx and neuronal hyperpolarization. This underlies sedative, anxiolytic, and muscle-relaxant effects observed in preclinical models [8].
Derivatives bearing aminoethyl side chains (e.g., 2-ethylamine variants) demonstrate dose-dependent anxiolysis in rodent conflict tests (e.g., Vogel test) without inducing ataxia. Anticonvulsant effects are evident in pentylenetetrazole (PTZ)-induced seizure models, where they delay tonic-clonic seizures via GABAergic potentiation. Such effects highlight therapeutic potential for epilepsy and anxiety disorders [8].
Imidazo[1,2-a]pyridine derivatives modulate pain through TRPV1 receptor antagonism and opioid-receptor-like (ORL1) interactions. In neuropathic pain models, they reduce hyperalgesia by blocking substance P release and calcium influx in nociceptors. The 2-ethylamine side chain may enhance blood-nerve barrier penetration, enabling peripheral and central analgesic actions [8].
Emerging evidence suggests neuroprotective roles via AKT/mTOR pathway inhibition. Compound 6 (an imidazo[1,2-a]pyridine analog) reduces phospho-AKT and phospho-mTOR levels in neuronal cells, attenuating oxidative stress and protein aggregation. Upregulation of p53/p21 further promotes cell cycle arrest in damaged neurons, indicating utility in conditions like Parkinson’s disease [7].
Table 3: Key Identifiers of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine Dihydrochloride
Property | Identifier |
---|---|
Chemical Name | 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride |
CAS Registry Number | 51132-02-6 |
Molecular Formula | C9H13Cl2N3 |
PubChem CID | 21522443 |
SMILES | NCC1=CN(C=CC=C2)C2=N1.[H]Cl.[H]Cl |
Commercial Availability | Sigma-Aldrich (CBR00989), MolDB (M115109) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9